molecular formula C30H40FN4O5+ B1261339 4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

カタログ番号 B1261339
分子量: 555.7 g/mol
InChIキー: OTTWGPCKOVYEPD-FWEHEUNISA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium is a member of pyrrolidines.

科学的研究の応用

Antitubercular Potential

  • Application : This compound has shown promising results as a potential therapeutic for tuberculosis. It exhibited significant activity against Mycobacterium tuberculosis strains, including isoniazid-resistant strains, demonstrating its potential as an antitubercular agent without cytotoxic effects (Ahsan et al., 2012).

Antimycobacterial Activity

  • Application : It has been identified as part of a novel series of compounds with significant in vitro antimycobacterial activity. The compound's lipophilic properties were estimated, and it demonstrated effective action against various Mycobacterium species (Goněc et al., 2017).

CCR5 Antagonist Synthesis

  • Application : The compound was involved in the development of an orally active CCR5 antagonist. This research highlighted a practical synthesis method, contributing to advancements in HIV treatment strategies (Ikemoto et al., 2005).

Antimitotic Agents

  • Application : This compound played a role in the development of antimitotic agents. Its isomers were found to be active in several biological systems, with potential implications for cancer treatment (Temple & Rener, 1992).

Selective Met Kinase Inhibition

  • Application : It has been part of a study to identify selective Met kinase inhibitors. This research is significant in the context of cancer therapeutics, especially for treatments targeting specific genetic profiles in tumors (Schroeder et al., 2009).

特性

製品名

4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

分子式

C30H40FN4O5+

分子量

555.7 g/mol

IUPAC名

4-[(3S,6R,7S,8aS)-7-[(4-fluorophenyl)methylcarbamoyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylazanium

InChI

InChI=1S/C30H39FN4O5/c1-35(2,3)14-5-4-9-25-30(39)34-26(29(38)33-25)18-24(28(37)32-19-20-10-12-22(31)13-11-20)27(34)21-7-6-8-23(17-21)40-16-15-36/h6-8,10-13,17,24-27,36H,4-5,9,14-16,18-19H2,1-3H3,(H-,32,33,37,38)/p+1/t24-,25-,26-,27-/m0/s1

InChIキー

OTTWGPCKOVYEPD-FWEHEUNISA-O

異性体SMILES

C[N+](C)(C)CCCC[C@H]1C(=O)N2[C@@H](C[C@@H]([C@@H]2C3=CC(=CC=C3)OCCO)C(=O)NCC4=CC=C(C=C4)F)C(=O)N1

正規SMILES

C[N+](C)(C)CCCCC1C(=O)N2C(CC(C2C3=CC(=CC=C3)OCCO)C(=O)NCC4=CC=C(C=C4)F)C(=O)N1

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 2
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 3
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 4
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 5
Reactant of Route 5
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 6
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。